![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/no-structure.png)

2-[2-Sulfo(ethyl-d4)]pseudourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-Sulfo(ethyl-d4)]pseudourea, also known as 2-SEP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pseudourea, an organic compound that was first synthesized in 1871 by the German chemist Friedrich Wöhler. Since then, 2-SEP has been used in a wide range of research applications, particularly in biochemistry, pharmacology, and medicine. The purpose of

Wissenschaftliche Forschungsanwendungen

2-[2-Sulfo(ethyl-d4)]pseudourea has been used in a variety of scientific research applications, particularly in biochemistry, pharmacology, and medicine. In biochemistry, 2-[2-Sulfo(ethyl-d4)]pseudourea has been used to study enzyme-catalyzed reactions, as well as to investigate the mechanisms of action of various enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs. In medicine, it has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of various drugs.

Wirkmechanismus

The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea is not fully understood, however, it is believed to act as a substrate for various enzymes. Specifically, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea are not well understood. However, it is believed to act as a substrate for various enzymes, and thus may have an effect on the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, and thus may have an effect on the breakdown of acetylcholine, a neurotransmitter.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its high solubility in aqueous solution. This allows for easy preparation of solutions for use in experiments. In addition, 2-[2-Sulfo(ethyl-d4)]pseudourea is relatively stable and can be stored for extended periods of time. However, one of the major limitations of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its low reactivity. This can make it difficult to study the mechanisms of action of various enzymes and drugs.

Zukünftige Richtungen

Given the potential of 2-[2-Sulfo(ethyl-d4)]pseudourea in scientific research applications, there are numerous potential future directions for further research. For example, further research could be conducted to investigate the biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea. In addition, further research could be conducted to investigate the mechanisms of action of various enzymes and drugs in the presence of 2-[2-Sulfo(ethyl-d4)]pseudourea. Finally, further research could be conducted to investigate the potential applications of 2-[2-Sulfo(ethyl-d4)]pseudourea in biotechnology and medicine.

Synthesemethoden

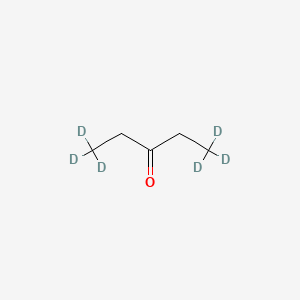

2-[2-Sulfo(ethyl-d4)]pseudourea is synthesized from pseudourea and ethyl-d4. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in aqueous solution. The reaction proceeds through a series of steps, beginning with the deprotonation of pseudourea, followed by the nucleophilic addition of ethyl-d4 to the resulting anion. The reaction is then quenched with aqueous acid, resulting in the formation of 2-[2-Sulfo(ethyl-d4)]pseudourea.

Eigenschaften

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-Sulfo(ethyl-d4)]pseudourea involves the sulfonation of ethyl-d4 pseudourea using sulfur trioxide and water. The resulting sulfonic acid is then reacted with sodium hydroxide to form the sodium salt of 2-[2-Sulfo(ethyl-d4)]pseudourea.", "2. Starting Materials": ["Ethyl-d4 pseudourea", "Sulfur trioxide", "Water", "Sodium hydroxide"], "3. Reaction": [ "Step 1: In a reaction flask, add ethyl-d4 pseudourea and sulfur trioxide in a 1:1 molar ratio.", "Step 2: Add water dropwise to the reaction mixture with stirring until the reaction is complete.", "Step 3: Heat the reaction mixture to 100°C for 1 hour to ensure complete reaction.", "Step 4: Cool the reaction mixture and add sodium hydroxide until the pH is neutral.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-[2-Sulfo(ethyl-d4)]pseudourea as a white solid." ] } | |

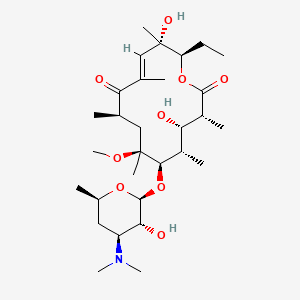

CAS-Nummer |

1346602-43-4 |

Produktname |

2-[2-Sulfo(ethyl-d4)]pseudourea |

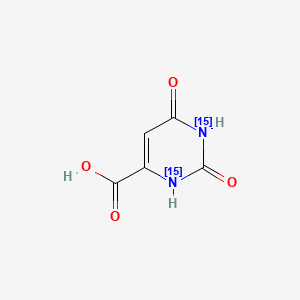

Molekularformel |

C3H8N2O3S2 |

Molekulargewicht |

188.252 |

IUPAC-Name |

2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |

InChI-Schlüssel |

LTHWZZOUNJCHES-LNLMKGTHSA-N |

SMILES |

C(CS(=O)(=O)O)SC(=N)N |

Synonyme |

2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)